

An In-depth Technical Guide to Biotin-PEG8-Me-Tetrazine: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-Me-Tetrazine is a bioorthogonal labeling reagent that has become an invaluable tool in chemical biology, drug development, and molecular imaging. This molecule ingeniously combines three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, an eight-unit polyethylene glycol (PEG8) spacer to enhance aqueous solubility and reduce steric hindrance, and a methyl-tetrazine group that participates in extremely rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (TCO). This guide provides a comprehensive overview of the physical and chemical characteristics of Biotin-PEG8-Me-Tetrazine, detailed experimental protocols for its application, and visualizations of the underlying chemical and biological processes.

Physical and Chemical Characteristics

The unique structure of **Biotin-PEG8-Me-Tet**razine dictates its utility in bioorthogonal chemistry. The combination of a highly specific reactive group (methyl-tetrazine), a versatile affinity tag (biotin), and a biocompatible spacer (PEG8) makes it a powerful reagent for a wide range of applications.

Summary of Physicochemical Properties



The following table summarizes the key physical and chemical properties of **Biotin-PEG8-Me-Tet**razine.

Property	Value	Reference(s)
Molecular Formula	C39H62N8O11S	[1][2]
Molecular Weight	851.02 g/mol	[1][2]
Exact Mass	850.42587600 Da	[1]
CAS Number	2143958-82-9	
Appearance	Typically a red or pink solid	_
Solubility	Soluble in DMSO, DMF, and MeOH	
Purity	Typically >95% (as determined by HPLC)	-
Storage Conditions	Store at -20°C, desiccated and protected from light.	-

Structural Information

IUPAC Name: 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-

yl)phenyl]methyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy

The structure of **Biotin-PEG8-Me-Tet**razine is characterized by the biotin group at one terminus, connected via a long, flexible PEG8 chain to the methyl-tetrazine moiety at the other end. This separation is crucial for ensuring that both the biotin and the tetrazine can interact with their respective binding partners without significant steric hindrance.

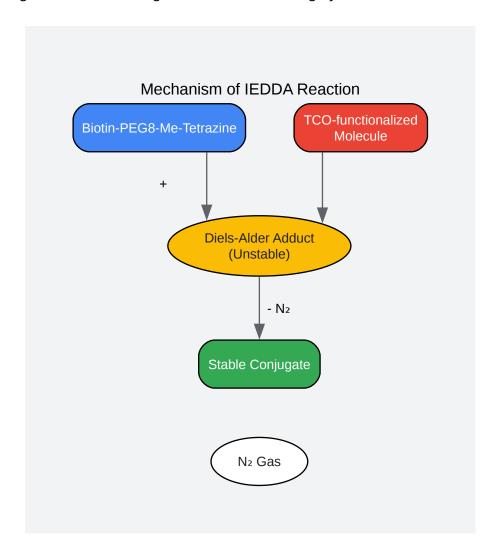
The Chemistry of Bioorthogonal Labeling

The primary application of **Biotin-PEG8-Me-Tet**razine lies in its ability to participate in a highly efficient and specific bioorthogonal reaction.



Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

Biotin-PEG8-Me-Tetrazine reacts with molecules containing a trans-cyclooctene (TCO) group through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This [4+2] cycloaddition is exceptionally fast, with second-order rate constants that can exceed 10^3 M⁻¹s⁻¹. A key advantage of this reaction is that it proceeds rapidly under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a catalyst, making it ideal for labeling biomolecules in living systems.



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Mechanism of the IEDDA reaction between **Biotin-PEG8-Me-Tet**razine and a TCO-functionalized molecule.



Experimental Protocols

The following protocols provide a detailed methodology for a common application of **Biotin-PEG8-Me-Tet**razine: the pre-targeted labeling of cell surface proteins for fluorescence microscopy.

Pre-targeted Labeling of Cell Surface Receptors

This protocol describes a two-step labeling procedure. First, a TCO-modified antibody is used to target a specific cell surface receptor. In the second step, **Biotin-PEG8-Me-Tet**razine is added, which reacts with the TCO-tagged antibody. Finally, a fluorescently labeled streptavidin is used for visualization.

Materials:

- Cells expressing the target surface receptor
- TCO-conjugated antibody specific for the target receptor
- Biotin-PEG8-Me-Tetrazine
- Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 647)
- · Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Anhydrous DMSO
- Fluorescence microscope

Procedure:

- Cell Preparation:
 - Culture cells to an appropriate confluency on glass-bottom dishes suitable for microscopy.
- Antibody Incubation (Pre-targeting):



- Dilute the TCO-conjugated antibody in complete cell culture medium to a final concentration of 10-20 μg/mL.
- Remove the culture medium from the cells and wash once with warm PBS.
- Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

· Washing:

- Remove the antibody solution and wash the cells three times with warm PBS to remove any unbound antibody.
- Biotin-PEG8-Me-Tetrazine Labeling:
 - Prepare a 10 mM stock solution of **Biotin-PEG8-Me-Tet**razine in anhydrous DMSO.
 - $\circ~$ Dilute the stock solution in complete cell culture medium to a final concentration of 10-50 $\,\mu\text{M}.$
 - Add the Biotin-PEG8-Me-Tetrazine solution to the cells and incubate for 15-30 minutes at 37°C.

Washing:

 Remove the Biotin-PEG8-Me-Tetrazine solution and wash the cells three times with warm PBS.

· Streptavidin Staining:

- \circ Dilute the fluorescently labeled streptavidin in PBS to its recommended working concentration (typically 1-5 μ g/mL).
- Add the streptavidin solution to the cells and incubate for 15-20 minutes at room temperature, protected from light.
- Final Washing and Imaging:

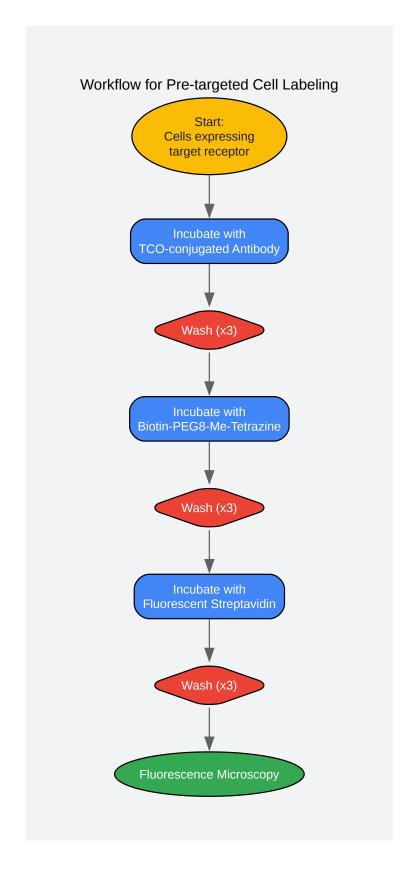
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- Remove the streptavidin solution and wash the cells three times with PBS.
- Add fresh PBS or imaging buffer to the cells.
- Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.





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Experimental workflow for the pre-targeted labeling of cell surface receptors.



Applications in Research and Drug Development

The unique properties of **Biotin-PEG8-Me-Tet**razine have led to its adoption in a variety of advanced applications:

- Pre-targeted Imaging: As detailed in the protocol above, this is a major application. By separating the targeting and detection steps, pre-targeted imaging can significantly improve signal-to-noise ratios in techniques like fluorescence microscopy, PET, and SPECT imaging.
- Drug Delivery: The biotin-streptavidin interaction is one of the strongest non-covalent interactions known. This can be exploited to assemble drug-delivery systems. For instance, a TCO-modified drug can be linked to a biotin-tetrazine conjugate, which can then be targeted using streptavidin conjugated to a delivery vehicle.
- Protein Purification and Analysis: The biotin tag allows for the efficient capture and purification of TCO-labeled proteins using streptavidin-coated beads. This is useful for isolating and identifying protein interaction partners or for enriching low-abundance proteins from complex mixtures.
- Live-Cell Imaging: The bioorthogonal nature of the IEDDA reaction makes Biotin-PEG8-Me-Tetrazine ideal for labeling and tracking biomolecules in living cells over time without causing significant perturbation to cellular processes.

Conclusion

Biotin-PEG8-Me-Tetrazine is a powerful and versatile chemical tool that bridges the fields of chemistry, biology, and medicine. Its well-defined physical and chemical characteristics, coupled with the highly efficient and specific IEDDA bioorthogonal reaction, provide researchers, scientists, and drug development professionals with a robust method for labeling, detecting, and manipulating biomolecules in complex biological systems. The applications of this and similar reagents continue to expand, promising further advancements in our understanding of biological processes and the development of novel diagnostic and therapeutic strategies.



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